molecular formula C19H14N4O4 B15077832 methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15077832
M. Wt: 362.3 g/mol
InChI Key: OEOSLVFJJWOSEA-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core fused with a 1,3-benzodioxole moiety and a methyl ester group. The presence of the amino and ester functional groups suggests reactivity amenable to further derivatization, making it a candidate for pharmaceutical or materials science applications .

Properties

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

methyl 2-amino-1-(1,3-benzodioxol-5-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H14N4O4/c1-25-19(24)15-16-18(22-12-5-3-2-4-11(12)21-16)23(17(15)20)10-6-7-13-14(8-10)27-9-26-13/h2-8H,9,20H2,1H3

InChI Key

OEOSLVFJJWOSEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. . The final step often involves the esterification of the carboxylate group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust catalysts to minimize by-products and reduce purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by modulating microtubule assembly . The compound’s structure allows it to bind to specific sites on tubulin, thereby inhibiting its polymerization and disrupting the mitotic process.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound’s pyrrolo[2,3-b]quinoxaline core distinguishes it from related derivatives:

  • Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate (): Features a simpler pyrrole ring substituted with a benzoyl group.
  • Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (): Contains a cyano-substituted pyrrole linked to an aminophenyl group. The cyano group increases electron-withdrawing character, contrasting with the electron-donating benzodioxole in the target compound .

Substituent Effects

  • Benzodioxole vs. Benzoyl () : The 1,3-benzodioxol-5-yl group in the target compound enhances electron density and may improve solubility in polar solvents compared to the hydrophobic benzoyl group .
  • Methyl Ester vs. Ethyl Ester () : The methyl ester in the target compound offers slightly higher hydrolytic stability and lower lipophilicity than ethyl esters, influencing metabolic pathways and bioavailability .

Physicochemical and Spectral Data Comparison

The table below summarizes key properties inferred from structurally related compounds:

Property Target Compound Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate
Molecular Formula C₁₉H₁₄N₄O₄ C₁₄H₁₃N₃O₃ C₂₃H₂₁N₅O₂
Molecular Weight (g/mol) 374.34 283.27 407.45
Key Spectral Data Not reported in evidence; predicted: NMR: δ 6.8–7.5 (aromatic), δ 3.9 (OCH₃) MS: m/z 283 (M⁺) NMR: δ 128.81 (d, aromatic), MS: m/z 407 (M⁺)
Solubility Moderate in DMSO (predicted) Low in water; soluble in chloroform Low in polar solvents; soluble in DMF

Crystallographic and Validation Considerations

Crystallographic analysis using programs like SHELX () is critical for confirming the target compound’s structure. Similar compounds (e.g., ) rely on X-ray diffraction for validating bond angles and torsional conformations, which influence packing efficiency and stability .

Biological Activity

Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (commonly referred to as MBQ) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MBQ, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MBQ has a complex molecular structure characterized by a pyrroloquinoxaline core with a methoxybenzodioxole substituent. The molecular formula is C20H16N4O4C_{20}H_{16}N_{4}O_{4}, and its CAS number is 433698-48-7. The compound's structural features contribute to its unique biological properties.

Research indicates that MBQ exhibits various biological activities through different mechanisms:

  • Anticancer Activity : Preliminary studies suggest that MBQ may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
  • Antimicrobial Effects : Some derivatives of quinoxaline compounds have shown significant antibacterial and antifungal properties. MBQ could potentially share these characteristics due to structural similarities.

Biological Activity Data

The following table summarizes key findings related to the biological activity of MBQ and its derivatives:

Activity Effect Reference
AnticancerInhibits growth in cancer cell lines
AntimicrobialPotential antibacterial activity against specific pathogens
Anti-inflammatoryInhibition of nitric oxide production in macrophages

Case Studies

  • Anticancer Study : In vitro studies conducted on various cancer cell lines demonstrated that MBQ significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Antimicrobial Evaluation : A comparative analysis of MBQ with known antimicrobial agents showed that it exhibited comparable activity against certain bacterial strains, indicating its potential as an alternative treatment option.

Research Findings

Recent research has focused on optimizing the structure of MBQ to enhance its biological activity. Modifications have been made to improve solubility and bioavailability, which are critical factors in drug development.

Structure-Activity Relationship (SAR)

Understanding the SAR of MBQ is crucial for predicting its biological activity. Studies have shown that specific substitutions on the benzodioxole moiety can significantly affect the compound's potency and selectivity against target cells.

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